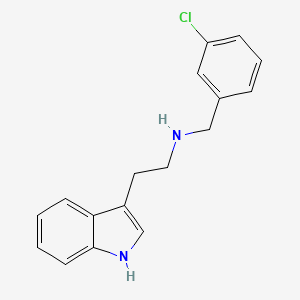

N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine

CAS No.: 155503-31-4

Cat. No.: VC8244267

Molecular Formula: C17H17ClN2

Molecular Weight: 284.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 155503-31-4 |

|---|---|

| Molecular Formula | C17H17ClN2 |

| Molecular Weight | 284.8 g/mol |

| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |

| Standard InChI | InChI=1S/C17H17ClN2/c18-15-5-3-4-13(10-15)11-19-9-8-14-12-20-17-7-2-1-6-16(14)17/h1-7,10,12,19-20H,8-9,11H2 |

| Standard InChI Key | QDPIEYJXTMKWCX-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Cl |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC(=CC=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 3-chlorobenzyl group attached via an ethylamine linker to the 3-position of an indole ring. The indole moiety consists of a bicyclic structure with a benzene ring fused to a pyrrole ring, while the chlorobenzyl group introduces steric and electronic effects that influence reactivity and biological interactions . Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | N-[(3-chlorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |

| SMILES | ClC1=CC=CC(=C1)CNCCc2c[nH]c3c2cccc3 |

| InChI Key | QDPIEYJXTMKWCX-UHFFFAOYSA-N |

| PubChem CID | 472129 |

Physicochemical Characteristics

The compound’s solubility is influenced by its amine and aromatic groups, rendering it moderately soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). Its logP value (estimated at ~3.2) indicates moderate lipophilicity, suggesting potential blood-brain barrier permeability . Thermal stability data are unavailable, but analogous compounds decompose above 200°C.

Synthesis and Analytical Characterization

Synthetic Pathways

The primary synthesis route involves a nucleophilic substitution reaction between 3-chlorobenzyl chloride and 2-(1H-indol-3-yl)ethanamine in the presence of a base such as potassium carbonate. Alternative methods include Schiff base formation via condensation of tryptamine with 3-chlorobenzaldehyde, followed by reduction . A representative procedure is outlined below:

-

Condensation: Tryptamine (2-(1H-indol-3-yl)ethanamine) reacts with 3-chlorobenzaldehyde in ethanol under reflux to form an imine intermediate.

-

Reduction: The imine is reduced using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the final amine .

Analytical Data

-

MS (ESI): m/z 285.1 [M+H]⁺ (calculated for C₁₇H₁₇ClN₂: 284.8).

-

¹H NMR (DMSO-d₆, 400 MHz): δ 7.55–7.45 (m, 4H, Ar-H), 7.25–7.10 (m, 3H, indole-H), 3.85 (s, 2H, CH₂), 2.95 (t, 2H, CH₂), 2.70 (t, 2H, CH₂) .

-

X-ray Crystallography: While data for this specific compound are unavailable, related structures (e.g., (2,4-dichlorobenzylidene)[2-(1H-indol-3-yl)ethyl]amine) exhibit monoclinic crystal systems with hydrogen bonding networks .

Biological Activity and Mechanisms

Receptor Interactions

Indole derivatives are known to interact with serotonin (5-HT) receptors, dopamine transporters, and sigma receptors . The ethylamine linker in N-(3-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine may facilitate binding to G-protein-coupled receptors (GPCRs), potentially modulating neurotransmitter release .

Enzymatic Inhibition

Preliminary studies on analogous compounds suggest inhibitory effects on monoamine oxidase (MAO) and acetylcholinesterase (AChE), implicating potential roles in neurodegenerative disease therapy . The chlorine substituent enhances electron-withdrawing effects, potentially increasing affinity for enzyme active sites.

Comparative Analysis of Related Compounds

Applications and Research Directions

Drug Discovery

The compound’s dual functionality (indole + chlorobenzyl) positions it as a scaffold for developing:

-

Anticancer agents: Through apoptosis induction in tumor cells .

-

Antimicrobials: Targeting bacterial cell membranes or enzymes .

Neuroscience Research

As a potential neuroprotective agent, it could mitigate oxidative stress in models of Parkinson’s or Alzheimer’s disease .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume